molecular formula C13H11N5 B2521355 N-benzylpteridin-4-amine CAS No. 18292-93-8

N-benzylpteridin-4-amine

Cat. No.: B2521355
CAS No.: 18292-93-8
M. Wt: 237.266
InChI Key: YLECTRJPYHUCFK-UHFFFAOYSA-N
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Description

N-Benzylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin this compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 4-position of the pteridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylpteridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pteridine derivatives.

    Benzylation: The pteridine derivative is subjected to benzylation using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Benzylpteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pteridine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles (e.g., amines, thiols); often in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Pteridine oxides.

    Reduction: Reduced pteridine derivatives.

    Substitution: Substituted pteridine derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-Benzylpteridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are valuable in studying the chemistry of heterocyclic compounds.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.

    Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzylpteridin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in pteridine metabolism, affecting their activity and function.

    Pathways Involved: this compound may influence pathways related to folate metabolism, oxidative stress response, and cellular signaling processes.

Comparison with Similar Compounds

    Pteridine: The parent compound of the pteridine family, lacking the benzyl group.

    Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.

    Folic Acid: A vital pteridine derivative essential for DNA synthesis and repair.

Uniqueness: N-Benzylpteridin-4-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its non-benzylated counterparts.

Properties

IUPAC Name

N-benzylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-4-10(5-3-1)8-16-13-11-12(17-9-18-13)15-7-6-14-11/h1-7,9H,8H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECTRJPYHUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=NC=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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